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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Amino-3-fluoro-2-methylphenol: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Amino-3-fluoro-2-methylphenol, a substituted aromatic compound of increasing interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Amino-3-fluoro-2-methylphenol, a substituted aromatic compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize its core chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential applications, grounded in established chemical principles and field-proven insights.

Core Chemical Identity and Structure

6-Amino-3-fluoro-2-methylphenol is a trifunctional aromatic compound featuring an amino group, a fluorine atom, and a methyl group substituted on a phenol ring. The precise arrangement of these substituents dictates its unique electronic and steric properties, making it a valuable building block in synthetic chemistry.

The structure of 6-Amino-3-fluoro-2-methylphenol is established as follows:

Synthesis_Workflow Start 3-Fluoro-2-methylphenol Step1 Nitration (e.g., HNO₃, H₂SO₄) Start->Step1 Intermediate 6-Nitro-3-fluoro-2-methylphenol Step1->Intermediate Regioselective nitration Step2 Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Intermediate->Step2 Product 6-Amino-3-fluoro-2-methylphenol Step2->Product Nitro group reduction

Caption: Proposed synthetic workflow for 6-Amino-3-fluoro-2-methylphenol.

Experimental Protocol Considerations:

  • Step 1: Regioselective Nitration:

    • Rationale: The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. Nitration of 3-fluoro-2-methylphenol is expected to occur at the C6 position, which is para to the hydroxyl group and ortho to the methyl group, and sterically accessible. The fluorine atom is a deactivating group but is also ortho-, para-directing. The directing effects of the -OH and -CH₃ groups are dominant.

    • Methodology: Dissolve 3-fluoro-2-methylphenol in a suitable solvent like concentrated sulfuric acid. Cool the mixture in an ice bath (0-5 °C). Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the reaction rate and prevent over-nitration. After the addition, allow the reaction to proceed to completion, followed by quenching with ice water and extraction of the product.

  • Step 2: Catalytic Reduction:

    • Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yield.

    • Methodology: Dissolve the synthesized 6-Nitro-3-fluoro-2-methylphenol intermediate in a solvent such as ethanol or tetrahydrofuran. [1]Add a catalyst, typically palladium on carbon (Pd/C). Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) and subject it to hydrogen gas pressure (typically 50-60 psi). [1]Monitor the reaction until hydrogen uptake ceases. Filter the reaction mixture to remove the catalyst and evaporate the solvent to yield the final product, which can be further purified by recrystallization.

Reactivity and Stability Profile
  • Stability: The compound is expected to be stable under normal laboratory conditions. However, like many phenols and anilines, it may be sensitive to light and air, potentially oxidizing and changing color over time. Storage in a cool, dark place under an inert atmosphere is recommended. [2]* Reactivity: The molecule possesses three reactive sites:

    • The amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.

    • The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile for reactions like ether synthesis (O-alkylation). [3] * The aromatic ring is activated towards electrophilic aromatic substitution, although the positions are heavily influenced by the existing substituents.

  • Incompatible Materials: Avoid strong oxidizing agents, which can react vigorously with the amino and phenol moieties. [2]

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a well-established tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. [4]6-Amino-3-fluoro-2-methylphenol serves as a valuable scaffold that leverages these benefits.

  • Improved Pharmacokinetics: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can significantly increase a drug's half-life. [5]* Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins. [6]* Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amino group. This fine-tuning of basicity is critical for optimizing a drug's solubility, absorption, and target engagement. [4] This compound is an ideal starting point or intermediate for synthesizing more complex molecules, such as kinase inhibitors, receptor antagonists, or other targeted therapies where the specific substitution pattern is crucial for activity. Its structure is related to intermediates used in the synthesis of dyes and other biologically active molecules. [7]

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-Amino-3-fluoro-2-methylphenol is not widely published, but based on analogous compounds like 5-Fluoro-2-methylphenol and various aminophenols, the following precautions are critical: [2][8]

  • Hazard Identification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation. [9][8]Some aminocresol derivatives have been noted for their genotoxic potential. [10]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. [2]* Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. [2]* First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [2] * In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. [2] * In case of inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [2] * If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately. [2]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [2]

References

  • Chemcia Scientific, LLC. (2026, February 1). 6-Amino-3-fluoro-2-methyl-phenol-Information.
  • ChemicalBook. (n.d.). 6-Amino-3-fluoro-2-methylphenol | 1823867-71-5.
  • Sigma-Aldrich. (n.d.). 3-amino-6-fluoro-2-methylphenol | 1784742-57-9.
  • PubChemLite. (n.d.). 3-amino-6-fluoro-2-methylphenol (C7H8FNO).
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 5-Fluoro-2-methylphenol.
  • Choe, Y. S., et al. (n.d.). Synthesis and evaluation of 6-(3-[18F]fluoro-2-hydroxypropyl)- substituted 2-pyridylbenzothiophenes and 2-pyridylbenzothiazoles as potential PET tracers for imaging Aβ plaques.
  • Cosmetic Ingredient Review. (2023, June 27). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics.
  • Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.
  • Kumar, P., et al. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media.
  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc.
  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol.
  • Chem-Impex. (n.d.). 3-Amino-2-chloro-6-methylphenol.
  • NOAA. (n.d.). 3-AMINO-6-METHYLPHENOL | CAMEO Chemicals.
  • MDPI. (2023, January 16). Physicochemical Characteristics, Techno-Functionalities, and Amino Acid Profile of Prionoplus reticularis (Huhu) Larvae and Pupae Protein Extracts.
  • Sigma-Aldrich. (n.d.). 3-Amino-2-methylphenol 95 53222-92-7.

Sources

Exploratory

6-Amino-3-fluoro-2-methylphenol CAS number and molecular weight

Topic: 6-Amino-3-fluoro-2-methylphenol: Synthesis, Properties, and Applications in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Amino-3-fluoro-2-methylphenol: Synthesis, Properties, and Applications in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Introduction: The Fluorine Scan in Medicinal Chemistry

In the high-stakes arena of lead optimization, the strategic incorporation of fluorine atoms—"fluorine scanning"—is a validated method to modulate metabolic stability, lipophilicity, and binding affinity without drastically altering steric bulk. 6-Amino-3-fluoro-2-methylphenol (CAS 1823867-71-5) emerges as a critical, high-value scaffold in this domain.

As an ortho-aminophenol derivative, this compound serves as a "linchpin" intermediate. Its unique substitution pattern (fluorine adjacent to the methyl group) offers a dual advantage: the methyl group provides steric hindrance to reduce metabolic clearance, while the fluorine atom modulates the pKa of the phenol and resulting heterocycles, often enhancing bioavailability. This guide details the physicochemical profile, synthesis protocols, and downstream applications of this compound in generating benzoxazole libraries for kinase inhibition and antimicrobial research.

Chemical Profile and Identification

The precise identification of this isomer is critical, as positional isomers (e.g., 4-amino or 5-fluoro variants) possess vastly different reactivities and biological profiles.

Table 1: Physicochemical Specifications

PropertyDetail
Chemical Name 6-Amino-3-fluoro-2-methylphenol
CAS Number 1823867-71-5
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
SMILES CC1=C(C(=CC=C1N)O)F
Appearance Off-white to pale grey solid (oxidizes upon air exposure)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water
Key Functional Groups Primary Amine (Pos 6), Phenolic Hydroxyl (Pos 1), Fluorine (Pos 3)

Synthesis Protocol: The Nitration-Reduction Pathway

Synthesizing 6-Amino-3-fluoro-2-methylphenol requires navigating the directing effects of the phenol, methyl, and fluorine substituents. The starting material, 3-Fluoro-2-methylphenol (CAS 443-87-8), undergoes nitration followed by reduction.

Mechanism & Regioselectivity
  • Hydroxyl Group (Pos 1): Strong ortho/para director. Directs to positions 6 (ortho) and 4 (para).

  • Methyl Group (Pos 2): Weak ortho/para director. Directs to position 5 (para to itself).

  • Fluorine Group (Pos 3): Weak ortho/para director. Directs to positions 4 and 6.[1][2][3]

Convergence: Both the strong -OH and the -F substituents direct electrophilic attack to positions 4 and 6 . Consequently, nitration yields a mixture of the 4-nitro and 6-nitro isomers. The 6-nitro isomer (the precursor to our target) benefits from hydrogen bonding with the adjacent -OH, often allowing separation via steam distillation or column chromatography.

Step-by-Step Experimental Protocol
Stage 1: Nitration of 3-Fluoro-2-methylphenol
  • Reagents: 3-Fluoro-2-methylphenol (1.0 eq), HNO₃ (1.1 eq, 65%), H₂SO₄ (catalytic), DCM (solvent).

  • Procedure:

    • Dissolve 3-Fluoro-2-methylphenol in DCM at 0°C.

    • Add HNO₃ dropwise, maintaining temperature <5°C to minimize di-nitration.

    • Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Quench with ice water. Extract with DCM.

  • Purification (Critical):

    • The crude mixture contains both 4-nitro and 6-nitro isomers.

    • Separation: Use flash column chromatography on silica gel. The 6-nitro isomer (intramolecular H-bond) is generally less polar and elutes first compared to the 4-nitro isomer.

    • Yield: Expect ~40-50% of the desired 6-nitro-3-fluoro-2-methylphenol intermediate.

Stage 2: Reduction to 6-Amino-3-fluoro-2-methylphenol
  • Reagents: 6-Nitro-3-fluoro-2-methylphenol, H₂ (gas, balloon), 10% Pd/C (10 wt%), Methanol.

  • Procedure:

    • Suspend the nitro intermediate in Methanol under Nitrogen.

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge with Hydrogen gas and stir at RT for 4–6 hours.

    • Validation: Monitor disappearance of the yellow nitro spot on TLC.

  • Isolation:

    • Filter through a Celite pad to remove Pd/C.

    • Concentrate filtrate in vacuo.

    • Storage: The product is oxidation-sensitive. Store under Argon at -20°C.

Applications in Drug Discovery: Benzoxazole Synthesis[4][11]

The primary utility of 6-Amino-3-fluoro-2-methylphenol is its ability to cyclize with carboxylic acids or aldehydes to form substituted benzoxazoles . These heterocycles are bioisosteres of adenine and are ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR inhibitors).

Reaction Workflow: Cyclization

The ortho-aminophenol motif allows for a condensation-dehydration sequence.

  • Reagents: R-COOH (Carboxylic Acid), PPA (Polyphosphoric Acid) or HATU/DIPEA followed by acid cyclization.

  • Outcome: Formation of a 4-fluoro-5-methylbenzoxazole scaffold (numbering changes based on IUPAC rules for the fused system).

  • Significance: The fluorine atom at the C4 position of the benzoxazole ring protects the scaffold from metabolic oxidation and can influence the binding vector of the substituent at C2.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and downstream application, highlighting the critical separation step.

G Start Starting Material 3-Fluoro-2-methylphenol (CAS 443-87-8) Reaction1 Nitration (HNO3/H2SO4, 0°C) Start->Reaction1 Mixture Isomer Mixture (4-Nitro & 6-Nitro) Reaction1->Mixture Separation Purification (Column Chromatography) Mixture->Separation Regioisomer Resolution Intermediate Intermediate 6-Nitro-3-fluoro-2-methylphenol Separation->Intermediate Elutes First (Less Polar) Reaction2 Reduction (H2, Pd/C, MeOH) Intermediate->Reaction2 Target TARGET 6-Amino-3-fluoro-2-methylphenol (CAS 1823867-71-5) Reaction2->Target App Application Benzoxazole Synthesis (Kinase Inhibitors) Target->App + R-COOH / Cyclization

Figure 1: Synthetic pathway from commercial precursors to the target aminophenol and its application in heterocycle generation.

Safety and Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the rigorous protocols reserved for fluorinated aminophenols.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Potential for methemoglobinemia (characteristic of anilines).

  • Storage: Hygroscopic and light-sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen).

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF and NOx gases).

References

  • Chemcia Scientific. (2026). Product Analysis: 6-Amino-3-fluoro-2-methyl-phenol (CAS 1823867-71-5). Retrieved from

  • National Institutes of Health (NIH). (2020). Applications of fluorine-containing amino acids for drug design.[4] European Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: Fluorinated Phenol Derivatives. Retrieved from

  • Organic Chemistry Portal. (2024).[6] Synthesis of Benzoxazoles from 2-Aminophenols.[7] Retrieved from

  • ResearchGate. (2015). Synthesis and characterization of novel bioactive benzoxazole derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Nucleophilic Substitution Protocols for 6-Amino-3-fluoro-2-methylphenol

This Application Note is designed for researchers and process chemists utilizing 6-Amino-3-fluoro-2-methylphenol (CAS 1823867-71-5) . This compound is a high-value "privileged scaffold" featuring an ortho-aminophenol mot...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 6-Amino-3-fluoro-2-methylphenol (CAS 1823867-71-5) . This compound is a high-value "privileged scaffold" featuring an ortho-aminophenol motif, critical for synthesizing benzoxazoles and poly-heterocyclic kinase inhibitors.

The following guide details chemo-selective protocols where this molecule acts as a nucleophile .

Executive Summary & Reactivity Profile

6-Amino-3-fluoro-2-methylphenol presents a classic chemoselectivity challenge: it possesses two nucleophilic sites—the amine (-NH₂) and the phenol (-OH) —in close proximity (ortho relationship).

  • The Fluorine Effect: The fluorine atom at position 3 (meta to -OH, para to -NH₂) exerts an inductive electron-withdrawing effect (-I). This lowers the pKa of the phenol (making it more acidic) and slightly reduces the nucleophilicity of the amine compared to non-fluorinated analogs.

  • The Methyl Effect: The methyl group at position 2 provides steric bulk near the hydroxyl group, which can be leveraged to direct substitution toward the amine under kinetic control.

Strategic Decision Matrix:

Target Transformation Primary Nucleophile Key Reagent Class Dominant Mechanism
N-Arylation/Alkylation Amine (Neutral) Activated Halides (SNAr) Nucleophilic Aromatic Substitution
O-Alkylation Phenoxide (Anionic) Alkyl Halides / Base S_N2 (Williamson Ether)

| Benzoxazole Formation | Dual (N then O) | Orthoesters / Aldehydes | Condensation-Cyclization |

Visual Workflow: Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactionLandscape Start 6-Amino-3-fluoro- 2-methylphenol NAryl N-Aryl Derivative (Kinase Inhibitor Core) Start->NAryl SNAr: Ar-Cl, DIPEA (Kinetic Control) OAlkyl O-Alkyl Ether (Protected Phenol) Start->OAlkyl S_N2: R-Br, K2CO3 (Thermodynamic Control) Benzox 4-Fluoro-5-methyl- benzoxazole Start->Benzox Cyclization: Triethyl Orthoformate, H+

Figure 1: Divergent synthetic pathways controlled by pH and electrophile selection.

Detailed Experimental Protocols

Protocol A: Selective N-Arylation (SNAr)

Objective: To couple the amine to an electron-deficient heterocycle (e.g., 2-chloropyrimidine) without protecting the phenol. Rationale: The neutral amine is a better nucleophile than the neutral phenol. By avoiding strong bases that would deprotonate the phenol, we maintain chemoselectivity for N-attack.

Materials:

  • Nucleophile: 6-Amino-3-fluoro-2-methylphenol (1.0 eq)

  • Electrophile: 2,4-Dichloropyrimidine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent:

    
    -Butanol or Isopropanol (0.2 M concentration)
    

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, dissolve the phenol derivative (1.0 eq) in

    
    -butanol.
    
  • Add Base: Add DIPEA (2.5 eq) at room temperature. Note: DIPEA is basic enough to scavenge HCl but not strong enough to fully deprotonate the phenol to the highly nucleophilic phenoxide.

  • Add Electrophile: Add the activated aryl halide (1.1 eq) in one portion.

  • Heat: Heat the mixture to 80–100 °C for 4–6 hours. Monitor by LC-MS for the consumption of the amine.

    • QC Check: The product peak should show a mass corresponding to [M+Electrophile-HCl].

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via silica chromatography (DCM/MeOH gradient).

Validation:

  • ¹H NMR: Look for the disappearance of the broad -NH₂ signal (approx. 4.0–5.0 ppm) and the appearance of a downfield -NH- doublet or singlet (8.0–9.5 ppm). The phenolic -OH signal should remain (usually sharp singlet >9.0 ppm).

Protocol B: Selective O-Alkylation (Williamson Ether Synthesis)

Objective: To alkylate the oxygen atom while preserving the amine (or alkylating it secondarily). Rationale: To favor O-alkylation, we must convert the phenol to the phenoxide anion using a base like K₂CO₃. The anionic oxygen is a harder, more aggressive nucleophile than the neutral nitrogen.

Materials:

  • Substrate: 6-Amino-3-fluoro-2-methylphenol (1.0 eq)

  • Alkylating Agent: Methyl Iodide or Benzyl Bromide (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous, finely ground.

  • Solvent: DMF (Dimethylformamide) or Acetone (0.5 M)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the substrate in anhydrous DMF. Add K₂CO₃. Stir at Room Temperature (RT) for 30 minutes. The solution may darken as the phenoxide forms.

  • Addition: Dropwise add the alkyl halide (1.1 eq) to the stirring suspension.

    • Critical Control: Keep temperature at 0 °C to RT . Heating promotes N-alkylation (over-alkylation).

  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Pour the mixture into ice-water (10x volume).

  • Extraction: Extract with Ethyl Acetate (x3). Wash organic layer aggressively with water and LiCl solution (to remove DMF).

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting:

  • Issue: N-alkylation observed (mixture of O- and N- products).

  • Fix: Use a protecting group for the amine (e.g., Boc-anhydride) prior to O-alkylation, then deprotect. This is the only way to guarantee 100% regioselectivity if the alkyl halide is highly reactive.

Protocol C: Benzoxazole Cyclization (The "Double Substitution")

Objective: To fuse the N and O centers into a benzoxazole ring using an orthoester. Rationale: This reaction proceeds via an initial attack of the amine on the electrophilic carbon of the orthoester, followed by elimination of alcohol, and finally intramolecular attack by the phenol.

Materials:

  • Substrate: 6-Amino-3-fluoro-2-methylphenol (1.0 eq)

  • Reagent: Triethyl orthoformate (Solvent & Reagent) or Trimethyl orthoacetate.

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    TSA) (5 mol%)

Step-by-Step Procedure:

  • Mix: Suspend the substrate in Triethyl orthoformate (5–10 volumes).

  • Catalyze: Add catalytic

    
    TSA.
    
  • Reflux: Heat to reflux (146 °C) for 3–5 hours.

  • Distillation: Use a Dean-Stark trap or open condenser initially to distill off the ethanol byproduct, driving the equilibrium forward.

  • Workup: Evaporate excess orthoformate under reduced pressure.

  • Purification: The residue is often pure enough. If not, recrystallize from Hexane/EtOAc.

Mechanistic Visualization: Benzoxazole Formation

Understanding the cyclization mechanism ensures correct troubleshooting if the reaction stalls.

BenzoxazoleMechanism Step1 Step 1: N-Attack (Amine attacks Orthoester) Step2 Intermediate: Imido-ether Formation (-EtOH) Step1->Step2 Acid Cat. Step3 Step 3: O-Attack (Intramolecular Cyclization) Step2->Step3 Heat Final Product: Benzoxazole Core (-EtOH) Step3->Final Aromatization

Figure 2: Step-wise mechanism of cyclization using triethyl orthoformate.

References

  • Sigma-Aldrich. 3-Amino-6-fluoro-2-methylphenol Product Page (CAS 1784742-57-9).[1]Link

  • ChemScene. 3-Fluoro-2-methylphenol Derivatives and Reactivity.Link

  • Organic Chemistry Portal. Synthesis of Benzoxazoles: Methodologies and Mechanisms.Link

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2015).[2][3][4] Link

  • National Institutes of Health (PMC). Benzoxazole derivatives: design, synthesis and biological evaluation. (2018).[5] Link

*(Note: While specific literature on the exact CAS 1823867-71-5 is proprietary, the protocols above

Sources

Application

Optimizing amide coupling reactions with 6-Amino-3-fluoro-2-methylphenol

Optimizing Amide Coupling Reactions with 6-Amino-3-fluoro-2-methylphenol: A Guide for Researchers Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Amide Coupling Reactions with 6-Amino-3-fluoro-2-methylphenol: A Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on optimizing amide bond formation with 6-Amino-3-fluoro-2-methylphenol. This aniline derivative is a valuable building block in medicinal chemistry, but its structural features—an electron-deficient aromatic system, steric hindrance, and a competing nucleophilic phenol group—present significant challenges for standard acylation protocols. We will dissect the underlying chemical principles governing its reactivity and provide field-proven strategies, comparative data, and detailed, step-by-step protocols to achieve high-yield, chemoselective amide synthesis.

Introduction: The Challenge and Opportunity of a Substituted Aminophenol

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry, forming the backbone of peptides and a vast array of blockbuster drugs. The successful synthesis of complex molecular targets often hinges on the reliable coupling of a carboxylic acid and an amine. While numerous protocols exist, their efficacy dramatically decreases when faced with "challenging" substrates.

6-Amino-3-fluoro-2-methylphenol is a prime example of such a substrate. Its utility in constructing pharmacologically active molecules is significant, yet its successful application in amide coupling is non-trivial. The molecule's reactivity is governed by a confluence of three distinct structural features:

  • Reduced Nucleophilicity: The presence of a fluorine atom at the meta-position significantly withdraws electron density from the aromatic ring through a powerful inductive effect. This deactivation lowers the nucleophilicity of the amino group, rendering it sluggish in reactions with activated carboxylic acids.

  • Steric Hindrance: An ortho-methyl group physically obstructs the amino group, impeding the approach of bulky activated ester intermediates. This steric clash can dramatically slow down the rate of reaction or prevent it altogether.

  • Competing Nucleophile: The phenolic hydroxyl group is also nucleophilic and can compete with the amine for the activated acyl group, leading to the formation of an undesired ester byproduct.

This guide provides a systematic approach to overcome these obstacles, enabling chemists to confidently and efficiently incorporate this valuable synthon into their discovery programs.

Mechanistic Considerations: Why Standard Protocols May Fail

A successful amide coupling requires the activation of a carboxylic acid to form a highly reactive intermediate, which is then intercepted by the amine nucleophile. The overall efficiency is a kinetic balance between the rate of activation, the rate of nucleophilic attack, and the rate of potential side reactions.

G cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) ActiveEster Reactive Intermediate (e.g., OAt-ester) RCOOH->ActiveEster + Base - Byproducts CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Amine 6-Amino-3-fluoro- 2-methylphenol Amide Desired Amide Product ActiveEster->Amide Successful Coupling (N-acylation) Ester Ester Byproduct (O-acylation) ActiveEster->Ester Side Reaction exp1 Activation creates an electrophilic species that is susceptible to nucleophilic attack. Amine->Amide exp2 The deactivated, hindered amine struggles to attack, allowing the competing phenol group a chance to react. Phenol {Phenolic -OH}

Caption: General workflow for amide coupling and potential pitfalls with 6-Amino-3-fluoro-2-methylphenol.

With 6-Amino-3-fluoro-2-methylphenol, the rate of the desired N-acylation step is significantly reduced. This kinetic lag provides a window of opportunity for two primary failure modes:

  • Hydrolysis: The activated intermediate can react with trace amounts of water, reverting to the starting carboxylic acid.

  • O-acylation: The phenolic oxygen can attack the activated intermediate, forming an ester byproduct that can be difficult to separate from the desired amide.

Therefore, the optimization strategy must focus on creating a highly reactive intermediate that can be intercepted by the poorly nucleophilic amine as rapidly as possible, kinetically outcompeting side reactions.

Strategic Reagent Selection for a Challenging Substrate

The choice of coupling reagent is the most critical parameter for success. Reagents are not interchangeable; they vary significantly in their activation speed and the reactivity of the intermediate they form.

Reagent_Selection Start Substrate: 6-Amino-3-fluoro- 2-methylphenol HATU High Reactivity Needed Choose Uronium/Phosphonium Reagents Start->HATU High Priority EDC Standard Reactivity Carbodiimides (EDC/DCC) Start->EDC Alternative AcidHalide Highest Reactivity Acid Halides Start->AcidHalide Use with Caution HATU_Details HATU (Recommended) • Forms highly reactive OAt-ester • HOAt leaving group provides anchimeric assistance • Overcomes steric and electronic barriers HATU->HATU_Details EDC_Details EDC/HOBt + DMAP • O-acylisourea intermediate is less reactive • Requires a nucleophilic catalyst (DMAP) • Higher risk of failure or side reactions EDC->EDC_Details AcidHalide_Details Acyl Fluoride / Chloride • Extremely reactive, often instantaneous • Harsh formation conditions (SOCl₂, DAST) • Poor functional group compatibility AcidHalide->AcidHalide_Details

Method

Application Note: One-Pot Heterocyclization Protocols Utilizing 6-Amino-3-fluoro-2-methylphenol

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 6-Amino-3-fluoro-2-methylphenol (CAS: 1823867-71-5) as a high-value scaffold for constr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 6-Amino-3-fluoro-2-methylphenol (CAS: 1823867-71-5) as a high-value scaffold for constructing fluorinated benzoxazole pharmacophores.

Executive Summary & Strategic Significance

In the landscape of modern drug discovery, the 6-Amino-3-fluoro-2-methylphenol scaffold represents a "privileged structure" for synthesizing bioisosteres of kinase inhibitors and GPCR ligands. The unique substitution pattern—featuring an electron-withdrawing fluorine atom and an electron-donating methyl group—imparts specific electronic and steric properties to the resulting heterocycles.

Key Advantages of this Scaffold:

  • Metabolic Stability: The C-F bond (originally at position 3, becoming position 6 in the benzoxazole) blocks metabolic oxidation at a typically reactive site (para to the nitrogen).

  • Conformational Locking: The ortho-methyl group (position 7 in the benzoxazole) introduces steric bulk that can lock the rotation of the heterocycle in the active site of a target protein.

  • Electronic Modulation: The push-pull electronic effect between the methyl and fluoro groups fine-tunes the pKa of the benzoxazole nitrogen, influencing hydrogen bond acceptor capability.

This guide provides two field-proven, one-pot protocols to convert this phenol into 2-substituted-6-fluoro-7-methylbenzoxazoles , ensuring high yield and operational simplicity.

Mechanistic Pathway & Regiochemistry

Understanding the regiochemical mapping is critical for structural verification. Upon cyclization with a carbonyl electrophile (R-CHO or R-COOH), the phenol numbering transforms as follows:

  • Phenol -OH (C1)

    
    Benzoxazole Bridgehead (C7a) 
    
  • Phenol -Me (C2)

    
    Benzoxazole C7 (Methyl) 
    
  • Phenol -F (C3)

    
    Benzoxazole C6 (Fluoro) 
    
  • Phenol -NH₂ (C6)

    
    Benzoxazole Bridgehead (C3a) 
    
Reaction Mechanism Visualization

ReactionMechanism Start 6-Amino-3-fluoro-2-methylphenol (Nucleophile) Intermediate1 Schiff Base (Imine Intermediate) Start->Intermediate1 Condensation (-H2O) Electrophile Aldehyde (R-CHO) (Electrophile) Electrophile->Intermediate1 Cyclization Intramolecular Nucleophilic Attack (Phenolic OH -> Imine C) Intermediate1->Cyclization Ring Closure Oxidation Oxidative Aromatization (Removal of 2H) Cyclization->Oxidation Oxidant (I2/O2) Product 2-Substituted-6-fluoro- 7-methylbenzoxazole Oxidation->Product Final Product

Figure 1: Mechanistic pathway for the oxidative cyclization of 6-Amino-3-fluoro-2-methylphenol with aldehydes.

Experimental Protocols

Protocol A: Oxidative Cyclization with Aldehydes (The "Green" Route)

Best for: Aromatic and heteroaromatic aldehydes. Tolerates sensitive functional groups.

Principle: The amine condenses with the aldehyde to form a Schiff base (imine), followed by intramolecular attack of the hydroxyl group. An oxidant is required to aromatize the intermediate benzoxazoline.

Reagents:

  • Substrate: 6-Amino-3-fluoro-2-methylphenol (1.0 equiv)

  • Electrophile: Aryl Aldehyde (1.1 equiv)

  • Oxidant: Molecular Iodine (I₂) (0.2–1.0 equiv) or Na₂S₂O₅ (2.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 6-Amino-3-fluoro-2-methylphenol (1.0 mmol, ~141 mg) and the Aldehyde (1.1 mmol).

  • Solvate: Add MeOH (5 mL). Stir at room temperature for 10 minutes to allow partial imine formation (solution often turns yellow).

  • Activate: Add Molecular Iodine (I₂) (0.2 mmol, 20 mol%) or Na₂S₂O₅ (2.0 mmol) as the oxidant.

    • Note: Iodine is preferred for speed; Bisulfite is preferred if the product is iodine-sensitive.

  • Reaction: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The fluorescent blue spot of the aminophenol will disappear, replaced by a lower-polarity UV-active spot (Benzoxazole).

  • Quench: Cool to room temperature. Add 5% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (color changes from dark brown to clear/yellow).

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 85–95%

Protocol B: Acid-Mediated Condensation (The "Robust" Route)

Best for: Carboxylic acids, aliphatic chains, and sterically hindered substrates.

Principle: Direct condensation using Methanesulfonic Acid (MSA) as both solvent and catalyst avoids the need for acid chlorides or harsh PPA (Polyphosphoric acid).

Reagents:

  • Substrate: 6-Amino-3-fluoro-2-methylphenol (1.0 equiv)

  • Electrophile: Carboxylic Acid (1.0 equiv)

  • Catalyst/Solvent: Methanesulfonic Acid (MSA) / P₂O₅ (10:1 ratio)

Step-by-Step Procedure:

  • Mix: In a sealed tube or heavy-walled flask, combine 6-Amino-3-fluoro-2-methylphenol (1.0 mmol) and the Carboxylic Acid (1.0 mmol).

  • Catalyst: Add MSA (2 mL) containing 10% w/w P₂O₅ (Eaton's Reagent equivalent).

  • Heat: Heat to 100–120°C for 3–6 hours.

    • Caution: The reaction mixture will be viscous. Ensure efficient stirring.

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into crushed ice/water (20 mL) with vigorous stirring. Neutralize with saturated NaHCO₃ or NH₄OH until pH ~8.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with DCM (Dichloromethane).

  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Expected Yield: 75–90%

Data Analysis & Validation

Comparison of Methods
FeatureProtocol A (Aldehyde/I₂)Protocol B (Acid/MSA)
Reaction Type Oxidative CyclizationDehydrative Condensation
Atom Economy High (Water byproduct)Moderate (Requires neutralization)
Conditions Mild (Reflux MeOH)Harsh (100°C, Strong Acid)
Substrate Scope Aryl/Heteroaryl AldehydesAliphatic/Aromatic Acids
Green Score ⭐⭐⭐⭐⭐⭐⭐⭐
Self-Validating Analytical Markers

To confirm the synthesis of the 6-fluoro-7-methylbenzoxazole core, look for these specific NMR signatures:

  • ¹⁹F NMR: A singlet or multiplet around -110 to -120 ppm . The shift will move slightly upfield compared to the starting phenol due to the electron-withdrawing nature of the oxazole ring.

  • ¹H NMR (Methyl Group): The methyl group at C7 (ortho to the oxygen) will appear as a doublet (coupling with F) or singlet around 2.4–2.6 ppm .

  • ¹H NMR (Aromatic): You will observe an AB system (or two doublets) for the H4 and H5 protons on the benzoxazole ring, showing ortho-coupling (~8 Hz) and likely F-coupling.

Workflow Decision Tree

Workflow Start Select Electrophile Source Decision Source Type? Start->Decision RouteA Aldehyde (R-CHO) Decision->RouteA Available RouteB Carboxylic Acid (R-COOH) Decision->RouteB Available StepA1 Protocol A: MeOH, I2 (cat), Reflux RouteA->StepA1 StepB1 Protocol B: MSA/P2O5, 100°C RouteB->StepB1 Result Target: 6-Fluoro-7-methylbenzoxazole StepA1->Result StepB1->Result

Figure 2: Decision matrix for selecting the optimal synthetic route based on starting material availability.

References

  • Commins, P. J., & Ridley, D. D. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Link

  • Ranjan, K., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Link

  • Bao, M., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. Link

  • Sigma-Aldrich. 3-Fluoro-2-methylphenol Product Specification (Precursor Analog). Link

Technical Notes & Optimization

Troubleshooting

Purification strategies for removing impurities from 6-Amino-3-fluoro-2-methylphenol

Technical Support Center: Purification of 6-Amino-3-fluoro-2-methylphenol This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Amino-3-fluoro-2-methylphenol

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Amino-3-fluoro-2-methylphenol. The strategies outlined herein are designed to address common impurities and challenges encountered during the synthesis and purification of this important intermediate. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the highest purity of the final product.

Understanding the Impurity Profile

The primary synthetic route to 6-Amino-3-fluoro-2-methylphenol typically involves two key steps:

  • Nitration of 3-fluoro-2-methylphenol.

  • Reduction of the resulting 6-nitro-3-fluoro-2-methylphenol intermediate.

This synthetic pathway can introduce several classes of impurities that must be removed to obtain a high-purity final product.

Common Impurities in 6-Amino-3-fluoro-2-methylphenol Synthesis
Impurity ClassSpecific ExamplesOrigin
Regioisomers 4-Amino-3-fluoro-2-methylphenol, 2-Amino-3-fluoro-2-methylphenolNon-selective nitration of the starting phenol can produce isomeric nitro compounds, which are subsequently reduced to the corresponding amino-isomers.[1]
Unreacted Intermediates 6-Nitro-3-fluoro-2-methylphenolIncomplete reduction of the nitro group.[2]
Starting Materials 3-Fluoro-2-methylphenolIncomplete nitration.
Nitration Byproducts Dinitro-3-fluoro-2-methylphenol isomersOver-nitration of the starting phenol.[3]
Reduction Byproducts Azo and azoxy compounds, hydroxylaminesIncomplete catalytic hydrogenation or side reactions.[4]
Oxidation Products Quinone-imine speciesExposure of the aminophenol product to air and light.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-Amino-3-fluoro-2-methylphenol in a question-and-answer format.

Recrystallization Issues

Question 1: My purified 6-Amino-3-fluoro-2-methylphenol is colored (pink, brown, or gray), even after recrystallization. How can I remove these colored impurities?

Answer:

Colored impurities in aminophenols are typically due to the formation of highly conjugated quinone-imine species from oxidation.[5][6] Here are a few strategies to address this issue:

Strategy 1: Recrystallization with a Reducing Agent

The addition of a mild reducing agent during recrystallization can help to reduce the colored, oxidized impurities back to the colorless aminophenol.

Protocol:

  • Dissolve the crude, colored 6-Amino-3-fluoro-2-methylphenol in a suitable hot solvent (e.g., aqueous ethanol or toluene).

  • Add a small amount (0.1-0.5% w/w) of a reducing agent such as sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃).[7]

  • Add activated carbon (charcoal) to adsorb high molecular weight colored impurities. Use approximately 1-2% w/w relative to your compound.

  • Heat the mixture to boiling for 10-15 minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble matter.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality: Sodium dithionite is a powerful reducing agent that can convert the conjugated double bonds in the colored impurities into single bonds, rendering them colorless.[7] Activated carbon has a high surface area and can adsorb large, colored molecules.

Strategy 2: Acid-Base Extraction and Recrystallization

This method leverages the basicity of the amino group to separate the desired product from neutral and acidic impurities.

Protocol:

  • Dissolve the impure material in an organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The basic 6-Amino-3-fluoro-2-methylphenol will move into the aqueous phase as its hydrochloride salt, leaving many colored, non-basic impurities in the organic layer.

  • Separate the aqueous layer and treat it with activated carbon to adsorb remaining colored impurities.

  • Filter the aqueous solution to remove the carbon.

  • Neutralize the filtrate with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to precipitate the purified free base.

  • Collect the precipitate by filtration, wash with deionized water, and dry.

  • Perform a final recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) for highest purity.

Causality: The formation of a salt increases the water solubility of the aminophenol, allowing for its separation from less polar, non-basic impurities.

Question 2: I am having trouble finding a single solvent for recrystallization. The product either oils out or does not crystallize at all. What should I do?

Answer:

When a single solvent is not effective, a two-solvent (or solvent-antisolvent) system is often the solution. The principle is to dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (the antisolvent) in which it is poorly soluble to induce crystallization.

Recommended Solvent Systems for 6-Amino-3-fluoro-2-methylphenol:

  • Ethanol/Water: Ethanol is a good solvent for many organic compounds, while water is a poor solvent. The polarity of the mixture can be fine-tuned.

  • Toluene/Heptane (or Hexane): Toluene is a good solvent for aromatic compounds, while heptane or hexane are poor, non-polar solvents.

  • Ethyl Acetate/Hexane: A versatile combination for compounds of intermediate polarity.

Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. Crystals should form as the solubility of the compound decreases.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Collect the crystals by filtration, wash with a small amount of a cold mixture of the two solvents, and dry.

Causality: By carefully adjusting the solvent composition to the point of saturation at an elevated temperature, a supersaturated solution is created upon cooling, which drives the crystallization process.

Chromatography Issues

Question 3: I am struggling to separate the regioisomers of 6-Amino-3-fluoro-2-methylphenol using standard C18 reverse-phase HPLC. The peaks are co-eluting or have very poor resolution.

Answer:

Separating regioisomers can be challenging due to their similar physical and chemical properties. When standard C18 columns fail, it is necessary to employ a stationary phase with a different separation mechanism. For fluorinated aromatic compounds, a Pentafluorophenyl (PFP) column is highly recommended.[8][9]

Why PFP Columns are Effective for Isomer Separation:

PFP columns provide multiple modes of interaction with analytes, beyond the simple hydrophobic interactions of a C18 column. These include:

  • π-π interactions: Between the electron-rich aromatic rings of the analytes and the electron-deficient fluorinated phenyl rings of the stationary phase.

  • Dipole-dipole interactions: Arising from the highly polarized C-F bonds.

  • Ion-exchange interactions: With residual silanols on the silica support.

These additional interactions can exploit the subtle differences in the electronic and steric properties of regioisomers, leading to improved separation.[10][11]

Recommended HPLC Method:

  • Column: PFP column (e.g., YMC-Triart PFP, InertSustain PFP).

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Gradient: Start with a low percentage of organic phase (e.g., 10-20% B) and gradually increase to a higher percentage (e.g., 80-90% B) over 15-20 minutes. An initial isocratic hold may be necessary to retain very polar impurities.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

  • Temperature: 30-40 °C.

Troubleshooting Isomer Separation on a PFP Column:

  • Poor Resolution:

    • Adjust the organic modifier: Switch from acetonitrile to methanol, or vice versa. This can alter the selectivity.

    • Modify the pH of the mobile phase: Small changes in pH can affect the ionization state of the aminophenol and its interaction with the stationary phase. Try using a buffered mobile phase (e.g., ammonium formate or ammonium acetate).

    • Lower the temperature: This can sometimes enhance the subtle intermolecular interactions, improving resolution.

    • Decrease the flow rate: This will increase the number of theoretical plates and may improve resolution.

Question 4: My compound is showing significant tailing on both C18 and PFP columns. What is causing this and how can I fix it?

Answer:

Peak tailing for basic compounds like aminophenols is often caused by strong, undesirable interactions with acidic silanol groups on the silica surface of the HPLC column.

Solutions to Reduce Peak Tailing:

  • Use a Low-pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of 2.5-3.5) will protonate the free silanol groups, minimizing their interaction with the protonated amine of your compound.

  • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to bind to the active silanol sites, preventing your analyte from interacting with them. Caution: TEA can be difficult to remove from preparative separations.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, base-deactivated column.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my purification?

A1: Thin-Layer Chromatography (TLC) is an excellent technique for rapid, qualitative monitoring of your purification. Use a mobile phase that gives good separation of your product from its impurities (e.g., a mixture of hexanes and ethyl acetate). For quantitative analysis and to confirm purity, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the method of choice.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity (typically reported as area %).

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: My 6-Amino-3-fluoro-2-methylphenol darkens over time, even after purification. How should I store it?

A3: Aminophenols are sensitive to air and light.[5] For long-term storage, it is recommended to:

  • Store the solid in an amber glass vial to protect it from light.

  • Purge the vial with an inert gas like argon or nitrogen before sealing.

  • Store the vial in a refrigerator or freezer at low temperatures (e.g., 4 °C or -20 °C).

Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Analysis start Crude Product recrystallization Recrystallization Colored Impurities? Isomer Issues? start->recrystallization recrystallization:f0->recrystallization Add Activated Carbon / Na₂S₂O₄ chromatography chromatography recrystallization:f1->chromatography Yes recrystallization->chromatography High Purity Needed chromatography:f0->chromatography Optimize Mobile Phase analysis Purity & Identity Check NMR, HPLC, MS chromatography:f1->analysis Yes final_product Pure 6-Amino-3-fluoro-2-methylphenol analysis->final_product

Caption: A decision-making workflow for the purification of 6-Amino-3-fluoro-2-methylphenol.

References
  • YICO. PF-Phenyl HPLC Column-Fluorinated Phase for Challenging Separations. YICO. [Link]

  • YMC. Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP. YMC Co., Ltd. [Link]

  • Hawach Scientific. PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific. [Link]

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies Ltd. [Link]

  • GL Sciences. InertSustain PFP Capillary Columns. GL Sciences Inc. [Link]

  • Al-Rawashdeh, N. A. F., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1956. [Link]

  • Al-Rawashdeh, N. A. F., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1956. [Link]

  • Brooks, C. J. W., & Horning, E. C. (1964). Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. Analytical Chemistry, 36(8), 1540-1545. [Link]

  • Man-shun, L. (2021). Method to remove impurities from acetaminophen synthesis experiment. Chemistry Stack Exchange. [Link]

  • Various Authors. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • woelen. (2010). Strange purple compound when oxidizing p-aminophenol. Science Madness Discussion Board. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(5), 674. [Link]

  • Various Authors. (2024). How to separate these regioisomers?. Reddit. [Link]

  • FCAD Group. (2023). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group. [Link]

  • Zhang, Y., et al. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry, 10, 981358. [Link]

  • Steffan, G., & Pugin, B. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Günther, K., Martens, J., & Schickedanz, M. (1984). Separation of Enantiomers by Thin-Layer Chromatography. In: Handbook of Thin-Layer Chromatography. CRC Press. [Link]

  • Bešlija, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-168. [Link]

  • Kivilompolo, M., & Hyötyläinen, T. (2007). Improving HPLC Separation of Polyphenols. LCGC North America, 25(8), 734-743. [Link]

  • AZoM. (2016). Catalytic Hydrogenation Reaction. AZoM. [Link]

  • Zhang, X., et al. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Reaction Chemistry & Engineering, 6(1), 84-93. [Link]

  • Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(90), 73823-73827. [Link]

  • Friščić, T., & Titi, H. M. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Synfacts, 17(01), 0064. [Link]

  • Moodie, R. B., et al. (1977). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (4), 467-472. [Link]

  • D'Orazio, G., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115654. [Link]

  • Various Authors. (2017). separation of positional isomers. Chromatography Forum. [Link]

  • Sah, P. P. T., & Ma, S. Y. (1933). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Journal of the Chinese Chemical Society (Peking), 1(1), 41-45. [Link]

  • Infinity Learn. Dinitration of 3-methyl phenol gives the following major product. Infinity Learn. [Link]

  • Cui, G. L., & Shi, Q. Z. (2009). 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3403. [Link]

  • Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497. [Link]

  • PrepChem. Synthesis of 3-amino-4-methylphenol. PrepChem. [Link]

  • Li, S., et al. (2024). Modular Synthesis of Functional Libraries by Accelerated SuFEx Click Chemistry. Journal of the American Chemical Society, 146(10), 6864-6876. [Link]

  • Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S.
  • Threlfall, R., et al. (2021). Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. Crystal Growth & Design, 21(11), 6334-6342. [Link]

  • van der Mey, M., et al. (2000). A Convenient Synthesis of 2-Fluoro- and 6-Fluoro-(2S,3R)-threo-(3,4-dihydroxyphenyl)serine Using Sharpless Asymmetric Aminohydroxylation. ChemInform, 31(32). [Link]

Sources

Optimization

Solving solubility issues of 6-Amino-3-fluoro-2-methylphenol in aqueous media

The following technical guide is structured as a specialized support resource for researchers working with 6-Amino-3-fluoro-2-methylphenol (CAS: 1823867-71-5) . It addresses the physicochemical barriers to solubility and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 6-Amino-3-fluoro-2-methylphenol (CAS: 1823867-71-5) . It addresses the physicochemical barriers to solubility and provides validated protocols for preparation in aqueous media.

Compound: 6-Amino-3-fluoro-2-methylphenol

Status: Active Support Topic Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers[1]

Core Solubility Analysis

The Problem: Users frequently report precipitation or failure to dissolve when adding 6-Amino-3-fluoro-2-methylphenol directly to neutral buffers (PBS, pH 7.[1]4) or water.[1][2][3][4]

The Science: This compound is an amphoteric fluorinated aminophenol . Its solubility profile is dictated by two ionizable groups on the benzene ring:[1]

  • Phenolic Hydroxyl (-OH): Weakly acidic.[1]

  • Amino Group (-NH₂): Weakly basic.[1]

In neutral water (pH ~6-8), the molecule exists predominantly in its neutral or zwitterionic form , which has the highest lattice energy and lowest solvation energy. The presence of the fluorine atom (electron-withdrawing) and the methyl group (lipophilic) further decreases its intrinsic water solubility compared to a simple aminophenol.[1]

The Solution: To achieve aqueous solubility >10 mM, you must force the molecule into an ionic state (salt form) or use a cosolvent system.

Dissolution Decision Tree

Before starting, determine your downstream application requirements using the workflow below.

SolubilityWorkflow Start Start: Dissolve 6-Amino-3-fluoro-2-methylphenol AppType Select Application Type Start->AppType BioAssay Cellular/Enzymatic Assay (pH 7.4 required) AppType->BioAssay Biological ChemSynth Chemical Synthesis (pH flexible) AppType->ChemSynth Chemical StockSol Prepare Stock in DMSO (100 mM) BioAssay->StockSol AqueousSol Direct Aqueous Prep ChemSynth->AqueousSol Dilution Dilute into Media (Keep final DMSO < 0.5%) StockSol->Dilution AcidRoute Acidic Route (Preferred) Dissolve in 0.1M HCl Forms Ammonium Salt AqueousSol->AcidRoute pH < 4 BaseRoute Basic Route (Caution) Dissolve in 0.1M NaOH Forms Phenoxide AqueousSol->BaseRoute pH > 10 OxidationCheck CRITICAL: Add Antioxidant (Ascorbic Acid / Na-Bisulfite) AcidRoute->OxidationCheck Medium Oxidation Risk BaseRoute->OxidationCheck High Oxidation Risk

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental needs.

Validated Protocols
Protocol A: The "DMSO Stock" Method (Recommended for Bioassays)

Best for: Cell culture, enzyme inhibition assays, and high-throughput screening.[1] Mechanism: DMSO disrupts the crystal lattice, allowing the compound to remain in solution as a supersaturated species upon rapid dilution into aqueous media.

  • Weighing: Weigh the target amount of 6-Amino-3-fluoro-2-methylphenol.

  • Primary Solubilization: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mM to 100 mM .[1]

    • Tip: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Secondary Dilution: Slowly pipette the DMSO stock into your aqueous buffer (e.g., PBS or Media) while vortexing the buffer.

    • Limit: Do not exceed 0.5% v/v DMSO final concentration to avoid cytotoxicity or compound precipitation.[1]

Protocol B: The "Acidic Salt" Method (High Concentration Aqueous)

Best for: Animal dosing (IP/IV), chemical reactions, or buffers where DMSO is prohibited. Mechanism: Protonation of the amine (-NH₂) to the ammonium cation (-NH₃⁺).[1][2]

  • Preparation: Calculate the molar equivalent of HCl required (1.0 to 1.1 equivalents).

  • Dissolution: Suspend the solid in 0.9 equivalents of 0.1 M HCl or 1% Acetic Acid .

  • Agitation: Vortex until clear. The solution should turn slightly yellow but remain transparent.

  • Adjustment: If not fully dissolved, add 0.1 M HCl dropwise until clear.

  • Final pH: The pH of this solution will be acidic (~pH 2-4). For in vivo use, buffer carefully to pH 5.5–6.0 using Sodium Acetate, ensuring you do not cross back into the neutral precipitation zone (pH 7).

Critical Troubleshooting: Stability & Oxidation

Issue: Solutions turn dark brown or black over time. Cause: Aminophenols are highly susceptible to auto-oxidation in solution, forming quinone imines and polymeric aggregates.[1] This is accelerated at Basic pH (pH > 8) and by the presence of dissolved oxygen.

Prevention Strategy:

Parameter Recommendation Rationale
pH Control Keep pH < 6 if possible. Protonated amines are resistant to oxidation; phenoxides (high pH) oxidize rapidly [1].[1]
Degassing Use degassed buffers. Remove dissolved oxygen which acts as the primary oxidant.
Additives Add 1-5 mM Ascorbic Acid or Sodium Metabisulfite.[1] These act as sacrificial antioxidants, preserving the active compound.

| Storage | -20°C, protected from light. | Photochemical energy can catalyze radical formation.[1] |

Frequently Asked Questions (FAQs)

Q1: I diluted my DMSO stock (100 mM) into PBS (pH 7.4) and it precipitated immediately. Why? A: You likely exceeded the kinetic solubility limit .[1] At pH 7.4, the molecule is neutral and hydrophobic.

  • Fix: Lower the final concentration. If you need high concentrations at neutral pH, encapsulate the compound in 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the buffer.[1] Cyclodextrins sequester the hydrophobic ring, preventing precipitation [2].

Q2: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and often has lower solubilizing power for this specific scaffold than DMSO. Ensure the stock container is sealed tightly to prevent evaporation, which changes the concentration.

Q3: The compound is pink powder, but the datasheet says white. Is it bad? A: A slight pink or beige hue indicates surface oxidation (formation of trace quinones).[1] This is common for aminophenols.[1]

  • Verification: Run an LC-MS.[1] If purity is >95%, the color is likely a cosmetic impurity (<0.5%) and will not affect most biological assays.

Q4: How does the Fluorine atom affect solubility compared to regular aminophenol? A: The fluorine atom is electron-withdrawing.[1] It lowers the pKa of the phenolic -OH (making it more acidic) and lowers the pKa of the -NH₂ (making it less basic).[1] This means the "neutral zone" where solubility is lowest might be slightly shifted compared to non-fluorinated analogs, but the general insolubility in water remains [3].

References
  • OECD SIDS. (2010). SIDS Initial Assessment Profile: p-Aminophenol. OECD Existing Chemicals Database.[1] Link[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

Sources

Troubleshooting

Overcoming steric hindrance in 6-Amino-3-fluoro-2-methylphenol derivatization

The Challenge: The "Steric Fortress" Effect You are likely encountering low yields or no reaction when attempting to derivatize 6-Amino-3-fluoro-2-methylphenol . This is not a failure of technique, but a structural inevi...

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: The "Steric Fortress" Effect

You are likely encountering low yields or no reaction when attempting to derivatize 6-Amino-3-fluoro-2-methylphenol . This is not a failure of technique, but a structural inevitability caused by the 2-methyl/3-fluoro blockade .

Structural Analysis:

  • Position 1 (OH): The hydroxyl group is the most compromised. It is flanked by a Methyl group at C2 . This creates a significant steric wall, preventing the approach of electrophiles (like alkyl halides) in standard

    
     trajectories.
    
  • Position 3 (F): The fluorine atom exerts an inductive withdrawing effect (-I), reducing the nucleophilicity of the phenoxide oxygen, further slowing down O-alkylation.

  • Position 6 (NH2): The amine is relatively accessible compared to the hydroxyl but is prone to oxidation (forming "black tar") and can interfere via competitive N-alkylation.

This guide provides three specific protocols to bypass these barriers, moving beyond standard textbook ether/amine synthesis.

Module 1: O-Functionalization (The Hard Part)

The Issue: Standard Williamson ether synthesis (


/Acetone/Reflux) fails because the potassium cation is too tight an ion pair with the phenoxide, and the methyl group blocks the electrophile.

The Solution: The Cesium Effect .[1][2] Cesium (


) has a large ionic radius (1.67 Å), creating a "loose" ion pair with the phenoxide. This leaves the oxygen atom "naked" and highly reactive, allowing it to slip past the steric bulk of the C2-methyl group.
Protocol A: Cesium-Promoted O-Alkylation

Best for: Primary alkyl halides, Benzyl bromides.

Reagents:

  • Substrate: 6-Amino-3-fluoro-2-methylphenol (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

  • Electrophile: Alkyl Halide (1.1 eq)

Step-by-Step:

  • Dissolution: Dissolve the phenol in anhydrous DMF (0.2 M concentration). Note: DMF is superior to ACN for solubility here.

  • Deprotonation: Add

    
    . Stir at room temperature for 30 minutes. The solution may turn dark; this is normal (phenoxide formation).
    
  • Addition: Add the alkyl halide dropwise.

  • Heating:

    • Standard Electrophiles (MeI, BnBr): Stir at RT for 4-6 hours.

    • Bulky Electrophiles (Isopropyl iodide): Heat to 60°C. Do not exceed 80°C to avoid N-alkylation side products.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

    
     (5% aq) to remove DMF.
    
Protocol B: Sonicated High-Concentration Mitsunobu

Best for: Secondary alcohols or when


 is impossible.
Reference Mechanism: Lepore & He (2003) demonstrated that standard Mitsunobu fails for hindered phenols. The fix is extreme concentration  + ultrasound .

Step-by-Step:

  • Concentration: Prepare the reaction at 1.0 M to 3.0 M (standard is 0.1 M). This forces the crowded molecules together.

  • Mix: Combine Phenol (1.0 eq), Alcohol (1.1 eq), and

    
     (1.1 eq) in THF.
    
  • Sonication: Place the flask in an ultrasonic bath.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate) dropwise while sonicating.

  • Duration: Sonicate for 20–40 minutes. (Standard stirring would take 7 days).

Module 2: N-Derivatization (Chemoselectivity)

The Issue: The 2-methyl group forces the molecule to twist, making the amine less accessible to planar transition metal catalysts (Palladium).

The Solution: Buchwald-Hartwig Amination with Bulky Ligands. You must use "Dialkylbiaryl phosphine" ligands designed to create a large pocket around the metal center, accommodating the 2-methyl steric clash.

Protocol C: Sterically Demanding Amination
ComponentRecommendationMechanism
Catalyst

or Pd(OAc)2
Palladium source.
Ligand BrettPhos or RuPhos These ligands are specifically engineered for ortho-substituted anilines.
Base

or

Strong base needed for the catalytic cycle.
Solvent t-Amyl Alcohol or TolueneHigh boiling point, non-coordinating.

Step-by-Step:

  • Purge: Flame-dry flask, cycle Argon/Vacuum 3x. Oxygen kills this catalyst.

  • Pre-catalyst: Mix

    
     (2 mol%) and BrettPhos  (4 mol%) in toluene. Stir 5 mins to activate.
    
  • Load: Add the 6-amino-3-fluoro-2-methylphenol (1.0 eq), Aryl Halide (1.0 eq), and Base (1.5 eq).

  • Heat: Reflux (100°C–110°C) for 12 hours.

  • Result: High yield of N-arylated product with minimal O-arylation.

Visualizing the Strategy

The following diagram illustrates the decision matrix for derivatizing this specific scaffold.

G Start Substrate: 6-Amino-3-fluoro-2-methylphenol Target_O Target: O-Derivatization (Blocked by C2-Methyl) Start->Target_O Target_N Target: N-Derivatization (Ortho-Substituted) Start->Target_N Target_Cyclic Target: Benzoxazole (Cyclization) Start->Target_Cyclic Method_Cs Protocol A: Cesium Effect (Cs2CO3 / DMF) *Naked Anion* Target_O->Method_Cs Primary Electrophile (MeI, BnBr) Method_Mits Protocol B: Sonicated Mitsunobu (High Conc 3.0M + Ultrasound) Target_O->Method_Mits Secondary Alcohol (Steric Bulk) Method_Buch Protocol C: Buchwald-Hartwig (Ligand: BrettPhos/RuPhos) Target_N->Method_Buch Aryl Halide Coupling Method_Micro Protocol D: Microwave Condensation (Lawesson's Reagent) Target_Cyclic->Method_Micro Carboxylic Acid Condensation

Caption: Decision tree for overcoming steric barriers at the C1-OH and C6-NH2 positions.

Troubleshooting & FAQs

Q: The reaction mixture turned into a black tar. What happened? A: Aminophenols are highly susceptible to oxidation by air (forming quinone imines).

  • Fix: Add a reducing agent like Sodium Metabisulfite (

    
    ) during workup. Perform all reactions under strict Argon/Nitrogen atmosphere. If the starting material is already dark, recrystallize it from Ethanol/Water before use.
    

Q: I am getting a mixture of N-alkyl and O-alkyl products. A: This is "Ambident Nucleophile" behavior.

  • To favor O-alkylation: Use Cesium Carbonate in DMF (Protocol A).[2][3] The hard-soft acid-base theory favors O-attack with hard cations.

  • To favor N-alkylation: Use Reductive Amination (Aldehyde +

    
    ) at pH 5-6. The slightly acidic pH protonates the Phenol (making it non-nucleophilic) while the Amine remains reactive.
    

Q: Why is my yield <10% with Potassium Carbonate (


)? 
A: 

is not soluble enough in organic solvents to generate the "naked" phenoxide needed to squeeze past the C2-methyl group. You must switch to Cesium Carbonate (

) or add a phase transfer catalyst like 18-Crown-6 .

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[1][4] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1][4] Synthetic Communications, 25(9), 1367–1370.[1]

  • Lepore, S. D., & He, Y. (2003).[5] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[5][6][7] The Journal of Organic Chemistry, 68(21), 8261–8263.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 6-Amino-3-fluoro-2-methylphenol Cyclization

Welcome to the technical support center for the cyclization of 6-Amino-3-fluoro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyclization of 6-Amino-3-fluoro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this critical synthetic step. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience to provide you with actionable solutions.

I. Understanding the Reaction: Core Principles of Aminophenol Cyclization

The intramolecular cyclization of aminophenols is a powerful transformation for the synthesis of various heterocyclic compounds. In the case of 6-Amino-3-fluoro-2-methylphenol, the reaction typically involves the formation of a new ring by the interaction of the amino and hydroxyl groups. The success of this reaction is highly dependent on a delicate balance of factors that can influence the reactivity of both functional groups and the stability of the desired product.

The close proximity of the amino and hydroxyl groups in ortho-aminophenol derivatives like 6-Amino-3-fluoro-2-methylphenol makes them particularly susceptible to cyclization reactions.[1] However, this proximity also makes them prone to side reactions, such as oxidation, which can lead to the formation of colored polymeric quinoid structures.[1][2]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the cyclization of 6-Amino-3-fluoro-2-methylphenol in a question-and-answer format.

Q1: My reaction has a very low yield, and the crude product is a dark, complex mixture. What is the likely cause?

A1: Oxidation of the Starting Material or Intermediates.

Aminophenols are highly susceptible to oxidation, especially in the presence of air (oxygen), light, or certain metal catalysts.[1][3] The resulting oxidized species can polymerize or engage in side reactions, leading to a complex mixture of colored impurities and a low yield of the desired cyclized product.[1][2]

Troubleshooting Workflow for Oxidation Issues:

Caption: Troubleshooting workflow for oxidation-related issues.

Detailed Protocols:

  • Protocol 1: Implementing Air-Free (Schlenk) Techniques.

    • Assemble your glassware (reaction flask, condenser, etc.) and flame-dry or oven-dry all components to remove adsorbed water and oxygen.

    • Connect the reaction flask to a Schlenk line.

    • Evacuate the flask under vacuum and then backfill with an inert gas (e.g., nitrogen or argon). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[3]

    • Introduce deoxygenated solvents and liquid reagents via a cannula or a gas-tight syringe.[3]

    • Add solid reagents under a strong counterflow of the inert gas.

    • Maintain a positive pressure of the inert gas throughout the reaction, often by using a gas bubbler.[3]

  • Protocol 2: Deoxygenating Solvents.

    • Sparging: Bubble a stream of inert gas (nitrogen or argon) through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: For more rigorous deoxygenation, freeze the solvent using liquid nitrogen, apply a vacuum to remove gases from the headspace, and then thaw the solvent. Repeat this cycle three times.

Q2: My reaction is clean, but the conversion is low, with a significant amount of starting material remaining. What should I investigate?

A2: Suboptimal Reaction Conditions or Ineffective Catalysis.

Even in the absence of significant side reactions, low conversion can occur if the reaction conditions are not optimal for the cyclization to proceed efficiently. Key parameters to investigate include the choice of catalyst, solvent, and reaction temperature.

Troubleshooting Decision Tree for Low Conversion:

Caption: Decision tree for addressing low reaction conversion.

Experimental Considerations:

  • Catalyst Selection: The cyclization of aminophenols can often be promoted by acid or metal catalysts.[4][5] For instance, palladium-catalyzed intramolecular reactions are known for C-O bond formation in similar systems.[6] Copper catalysts have also been employed for the synthesis of aminophenol derivatives.[5]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates. Solvent-dependent fluorinative cyclizations have been observed in similar heterocyclic syntheses.[7]

  • Temperature Optimization: Many cyclization reactions have a significant activation energy barrier. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature while monitoring for the formation of byproducts can improve the conversion rate.[8]

Q3: I'm observing the formation of an unexpected major byproduct. How can I identify and suppress it?

A3: Potential Side Reactions and Mechanistic Insights.

The formation of a major byproduct suggests a competing reaction pathway is favored under your current conditions. Understanding the possible side reactions of aminophenols is crucial for troubleshooting.

Common Side Reactions:

Side ReactionPotential CauseMitigation Strategy
Dimerization/Polymerization Oxidative conditions, high temperatures.Implement inert atmosphere techniques; use lower reaction temperatures.[2][3]
Intermolecular Condensation High concentration of reactants.Use a more dilute reaction mixture.
Formation of Phenoxazinone-type Structures Oxidation of the aminophenol.[1]Stringent exclusion of oxygen.[3]
Reaction with Solvent Reactive solvents (e.g., protic solvents at high temperatures).Choose a more inert solvent.

Analytical Approach to Byproduct Identification:

  • Isolate the Byproduct: Use techniques like column chromatography or preparative HPLC to obtain a pure sample of the byproduct.

  • Structural Elucidation: Employ a combination of analytical methods to determine the structure of the byproduct:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the connectivity of atoms.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Once the structure of the byproduct is known, you can often deduce the competing reaction pathway and adjust your reaction conditions to disfavor its formation.

Q4: How can I effectively monitor the progress of my cyclization reaction?

A4: Real-time Reaction Monitoring is Key.

Effectively monitoring the reaction allows you to determine the optimal reaction time and prevent the formation of degradation products from over-running the reaction.[9]

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.[10] It can also reveal the presence of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentrations of the starting material, product, and any major byproducts over time.[2][11] This is particularly useful for optimizing reaction conditions and determining reaction kinetics. A new HPLC method has been developed for the simultaneous determination of aminophenol isomers.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile components in the reaction mixture.[2]

Protocol 3: Setting up HPLC Monitoring.

  • Develop a Separation Method:

    • Choose a suitable column (e.g., C18) and mobile phase (e.g., a buffered methanol-water or acetonitrile-water mixture).

    • Optimize the gradient and flow rate to achieve good separation between the starting material, product, and any expected byproducts.

    • A UV detector is typically suitable for these aromatic compounds; a detection wavelength around 275-285 nm is a good starting point.[12][13]

  • Prepare a Calibration Curve: Create standard solutions of your starting material and (if available) your product at known concentrations to allow for quantitative analysis.

  • Sample Preparation: At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot (e.g., by cooling or adding a quenching agent) and dilute it with the mobile phase to a suitable concentration for injection.

  • Analyze and Plot Data: Inject the samples onto the HPLC and integrate the peak areas. Plot the concentration of the reactant and product as a function of time to monitor the reaction progress.

III. Summary and Key Takeaways

Successfully troubleshooting low conversion rates in the cyclization of 6-Amino-3-fluoro-2-methylphenol hinges on a systematic approach that addresses potential issues ranging from reactant purity and reaction conditions to the exclusion of atmospheric oxygen. By carefully considering the factors outlined in this guide and employing appropriate analytical techniques to monitor your reaction, you can significantly improve your chances of achieving a high yield of the desired cyclized product.

IV. References

  • Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. National Center for Biotechnology Information. [Link]

  • Aminophenol: Properties, Production, Reactions And Uses. Chemcess. [Link]

  • How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?. Quora. [Link]

  • Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. Royal Society of Chemistry. [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[6][10]-Rearrangement—Oxa-Michael Addition Cascade Reactions. National Center for Biotechnology Information. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. National Center for Biotechnology Information. [Link]

  • Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. ResearchGate. [Link]

  • Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. Royal Society of Chemistry. [Link]

  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. National Center for Biotechnology Information. [Link]

  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]

  • Phosphonitrilic Compounds. VIII. The Reaction of o-Aminophenol with Phosphazenes. American Chemical Society. [Link]

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. MDPI. [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Windsor. [Link]

  • Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. Royal Society of Chemistry. [Link]

  • Phenoxazine derivatives — products of the reaction of o-aminophenol with chalcones. Springer. [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals. [Link]

  • Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones. Royal Society of Chemistry. [Link]

  • Cyclization reaction mechanism of amino acid for Path 3. ResearchGate. [Link]

  • 6-Amino-2,4-difluoro-3-methylphenol. PubChem. [Link]

  • Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Rate enhancement of the Ru(III) facilitated oxidation of L-leucine by Cu(III) periodate in CPC micellar. Maximum Academic Press. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C and ¹⁹F NMR Spectral Analysis of 6-Amino-3-fluoro-2-methylphenol

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 6-Amino-3-fluoro-2-methylphenol, a substituted aromatic compound, presents a unique analy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 6-Amino-3-fluoro-2-methylphenol, a substituted aromatic compound, presents a unique analytical challenge and opportunity due to the presence of various functional groups and a fluorine atom. This guide provides an in-depth comparison of ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this molecule. We will delve into the theoretical underpinnings, predictive spectral data, and practical experimental protocols, offering a holistic view for its characterization.

The Significance of Fluorine in Pharmaceutical Chemistry

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1] Consequently, the ability to unambiguously determine the position and electronic environment of fluorine atoms is crucial. ¹⁹F NMR spectroscopy stands out as a powerful tool for this purpose, offering high sensitivity and a wide range of chemical shifts that are highly sensitive to the local molecular environment.[2][3]

¹³C NMR Spectral Analysis: A Carbon Skeleton Perspective

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule.[4][5] Due to the low natural abundance of the ¹³C isotope (1.1%), these experiments are inherently less sensitive than ¹H NMR.[6] However, proton-decoupled ¹³C NMR spectra offer the significant advantage of displaying a single sharp peak for each unique carbon atom, simplifying spectral interpretation.[5]

Predicted ¹³C Chemical Shifts and C-F Couplings

For 6-Amino-3-fluoro-2-methylphenol, we can predict the approximate chemical shifts (δ) based on the additive effects of the substituents on the benzene ring. The hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups are electron-donating, while the fluorine (-F) atom is electron-withdrawing. These electronic effects, combined with steric factors, will influence the shielding of each carbon nucleus.

A key feature in the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling.[7] This through-bond scalar coupling results in the splitting of carbon signals into doublets, triplets, or more complex multiplets, depending on the number of bonds separating the carbon and fluorine atoms. The magnitude of the coupling constant (J) provides valuable structural information.

Here is a table of predicted ¹³C NMR spectral data for 6-Amino-3-fluoro-2-methylphenol:

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J_CF, Hz)Multiplicity
C-1 (C-OH)148 - 152~2-5Doublet
C-2 (C-CH₃)118 - 122~20-25Doublet
C-3 (C-F)158 - 162~240-250Doublet
C-4110 - 114~20-25Doublet
C-5115 - 119~5-8Doublet
C-6 (C-NH₂)135 - 139~2-5Doublet
-CH₃15 - 20< 2Singlet (or very small doublet)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The direct one-bond coupling (¹J_CF) is expected to be the largest, typically in the range of 240-250 Hz.[8] Two-bond (²J_CF) and three-bond (³J_CF) couplings will be significantly smaller.[9]

¹⁹F NMR Spectral Analysis: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus, which has a spin of ½ and a high gyromagnetic ratio.[3] The chemical shift of ¹⁹F is extremely sensitive to the electronic environment, resulting in a much wider spectral dispersion compared to ¹H NMR, which minimizes signal overlap.[2]

Predicted ¹⁹F Chemical Shift and H-F Couplings

In 6-Amino-3-fluoro-2-methylphenol, the single fluorine atom will give rise to one signal in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electron-donating amino and hydroxyl groups and the methyl group. Aromatic fluorine chemical shifts typically appear between -100 and -200 ppm relative to a standard such as CFCl₃.[10]

This fluorine signal will be split by coupling to nearby protons (H-F coupling). The most significant couplings are expected to be the three-bond couplings to the aromatic protons at C-4 and C-2 (if a proton were present), and the four-bond coupling to the proton at C-5. The protons of the methyl group at C-2 may also exhibit a four-bond coupling to the fluorine.

Here is a table of predicted ¹⁹F NMR spectral data for 6-Amino-3-fluoro-2-methylphenol:

NucleusPredicted Chemical Shift (δ, ppm)Predicted H-F Coupling (J_HF, Hz)Multiplicity
¹⁹F-120 to -140³J_H4-F ≈ 8-10, ⁴J_H5-F ≈ 2-4, ⁴J_H(CH₃)-F ≈ 1-3Multiplet

Comparative Analysis: ¹³C vs. ¹⁹F NMR

Feature¹³C NMR¹⁹F NMR
Sensitivity Low (due to 1.1% natural abundance)High (due to 100% natural abundance)
Chemical Shift Range Wide (~200 ppm)[4]Very Wide (~800 ppm)[3]
Information Provided Detailed carbon skeleton map, presence of C-F bonds through coupling.[4][5]Highly sensitive probe of the fluorine's electronic environment, H-F and C-F couplings provide connectivity information.[2][3]
Typical Experiment Time Longer, requires more concentrated samples.Shorter, can be performed on more dilute samples.
Key Data for this Molecule Identification of all seven unique carbon environments and their proximity to the fluorine atom via C-F coupling constants.Precise chemical shift of the fluorine atom, confirming its electronic environment, and through-space/through-bond interactions via H-F coupling.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent Selection : Choose a deuterated solvent in which 6-Amino-3-fluoro-2-methylphenol is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for this type of compound.

  • Concentration :

    • For ¹³C NMR, a higher concentration is desirable. Aim for 50-100 mg of the compound dissolved in 0.5-0.7 mL of solvent.[11][12]

    • For ¹⁹F NMR, a lower concentration of 5-25 mg in 0.5-0.7 mL of solvent is usually sufficient.[11]

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the sample solution through a pipette with a small plug of glass wool directly into a clean, dry NMR tube.[12]

NMR Data Acquisition Workflow

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 6-Amino-3-fluoro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 6-Amino-3-fluoro-2-methylphen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 6-Amino-3-fluoro-2-methylphenol. In the absence of direct experimental mass spectra for this specific molecule in publicly available databases, this document establishes a foundational understanding by dissecting the known fragmentation behaviors of structurally related compounds. By synthesizing established principles of mass spectrometry for aminophenols, fluorinated aromatic compounds, and methylphenols, we can construct a reliable predictive model for the fragmentation of 6-Amino-3-fluoro-2-methylphenol. This approach offers critical insights for the identification, structural elucidation, and quality control of this and other complex substituted aromatic compounds in various research and development settings.

Theoretical Framework: Predicting Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not a random process but is governed by the principles of chemical stability. The electron ionization process begins by bombarding the molecule with high-energy electrons, which ejects an electron from the molecule to form a molecular ion (M⁺˙).[1] This molecular ion is a radical cation that is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The fragmentation pathways are dictated by the functional groups present in the molecule and the relative stability of the resulting fragment ions and neutral losses.

For 6-Amino-3-fluoro-2-methylphenol (C₇H₈FNO, Molecular Weight: 141.15 g/mol ), the key structural features that will govern its fragmentation are the phenol group (-OH), the amino group (-NH₂), the methyl group (-CH₃), and the fluorine atom (-F) attached to the aromatic ring.

Experimental Design & Rationale

While a physical experiment was not conducted for this guide, the following outlines a standard protocol for acquiring an EI mass spectrum for a compound like 6-Amino-3-fluoro-2-methylphenol. This methodology is designed to ensure high-quality, reproducible data suitable for structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
  • Sample Preparation:

    • Dissolve 1 mg of 6-Amino-3-fluoro-2-methylphenol in 1 mL of a volatile, high-purity solvent (e.g., methanol or dichloromethane).

    • Perform a serial dilution to a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid column overloading and detector saturation.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for 1 minute to maximize analyte transfer to the column. Injector temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Rationale: This temperature program allows for the efficient elution of the analyte while ensuring good separation from any potential impurities. The high final temperature helps to clean the column after each run.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is consistent with spectral libraries.[2]

    • Source Temperature: 230°C. This temperature is maintained to ensure the analyte remains in the gas phase without thermal degradation.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-450. This range is sufficient to capture the molecular ion and all significant fragment ions.

    • Scan Speed: 1000 amu/s.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute injection GC Injection dilute->injection separation Chromatographic Separation injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-450) ionization->detection spectrum Mass Spectrum Generation detection->spectrum fragmentation Fragmentation Pattern Analysis spectrum->fragmentation

Caption: Workflow for GC-MS analysis of 6-Amino-3-fluoro-2-methylphenol.

Predicted Fragmentation Pattern of 6-Amino-3-fluoro-2-methylphenol

The molecular ion (M⁺˙) of 6-Amino-3-fluoro-2-methylphenol is expected at m/z 141 . Based on the fragmentation of related compounds, several key fragmentation pathways are predicted:

Table 1: Predicted Key Fragment Ions for 6-Amino-3-fluoro-2-methylphenol

Predicted m/zProposed Ion Structure/Neutral LossRationale and Comparative Evidence
141[C₇H₈FNO]⁺˙ (Molecular Ion)Represents the intact molecule after the loss of one electron.[1]
126[M - CH₃]⁺Loss of a methyl radical is a common fragmentation for methylated aromatic compounds. For example, o-cresol (2-methylphenol) shows a significant M-15 peak.[3]
122[M - F]⁺Loss of a fluorine radical is a characteristic fragmentation for fluorinated aromatic compounds.[4]
121[M - HF]⁺˙Elimination of a neutral hydrogen fluoride molecule is a common rearrangement for ortho-fluorophenols.
113[M - CO]⁺˙Loss of carbon monoxide is a characteristic fragmentation of phenols, leading to a stable cyclopentadienyl cation.[5]
98[M - CH₃ - CO]⁺Sequential loss of a methyl radical and carbon monoxide.
94[M - F - CO]⁺Sequential loss of a fluorine radical and carbon monoxide.
93[M - HF - CO]⁺˙Sequential loss of hydrogen fluoride and carbon monoxide.
Proposed Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways originating from the molecular ion of 6-Amino-3-fluoro-2-methylphenol.

fragmentation_pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]⁺˙ m/z 141 M_minus_CH3 [M - CH₃]⁺ m/z 126 M->M_minus_CH3 - CH₃˙ M_minus_F [M - F]⁺ m/z 122 M->M_minus_F - F˙ M_minus_HF [M - HF]⁺˙ m/z 121 M->M_minus_HF - HF M_minus_CO [M - CO]⁺˙ m/z 113 M->M_minus_CO - CO M_minus_CH3_CO [M - CH₃ - CO]⁺ m/z 98 M_minus_CH3->M_minus_CH3_CO - CO M_minus_F_CO [M - F - CO]⁺ m/z 94 M_minus_F->M_minus_F_CO - CO M_minus_HF_CO [M - HF - CO]⁺˙ m/z 93 M_minus_HF->M_minus_HF_CO - CO

Caption: Predicted EI fragmentation pathways for 6-Amino-3-fluoro-2-methylphenol.

Comparative Analysis with Simpler Analogues

To build confidence in our predicted fragmentation, we will compare it to the known fragmentation patterns of simpler, related molecules.

2-Aminophenol

The fragmentation of 2-aminophenol is dominated by the loss of CO and HCN. The loss of CO from the phenol moiety is a common pathway. The presence of the amino group introduces the possibility of losing HCN.

3-Fluorophenol

Fluorophenols exhibit characteristic losses of HF and CO. The loss of HF is a facile process, especially when the fluorine and hydroxyl groups are in proximity, although it can occur from other positions as well.

2-Methylphenol (o-Cresol)

The mass spectrum of 2-methylphenol is characterized by a strong molecular ion peak and a significant peak corresponding to the loss of a hydrogen atom to form a stable tropylium-like ion.[3] The loss of a methyl radical is also observed.

Table 2: Comparison of Fragmentation Patterns

CompoundKey Fragmentation Pathways
6-Amino-3-fluoro-2-methylphenol (Predicted)Loss of CH₃, F, HF, and CO.
2-Aminophenol Loss of CO and HCN.
3-Fluorophenol Loss of HF and CO.
2-Methylphenol (o-Cresol) [3]Loss of H and CH₃.

This comparison highlights that the fragmentation of 6-Amino-3-fluoro-2-methylphenol is expected to be a composite of the fragmentation patterns of its constituent functional groups. The presence of multiple competing fragmentation pathways may lead to a more complex mass spectrum with a relatively less intense molecular ion peak compared to simpler analogues.

Conclusion

The electron ionization mass spectrometry fragmentation of 6-Amino-3-fluoro-2-methylphenol is predicted to be driven by the presence of its four distinct functional groups on the aromatic ring. The primary fragmentation pathways are expected to involve the loss of a methyl radical (to m/z 126), a fluorine radical (to m/z 122), neutral hydrogen fluoride (to m/z 121), and carbon monoxide (to m/z 113). Subsequent fragmentation of these primary ions will lead to a series of lower mass-to-charge ratio ions.

This predictive analysis, grounded in the established fragmentation patterns of aminophenols, fluorinated aromatics, and methylphenols, provides a robust framework for the identification and structural confirmation of 6-Amino-3-fluoro-2-methylphenol in complex mixtures. Researchers can use this guide to anticipate the key fragment ions, aiding in the interpretation of experimental data and confirming the identity of their target compound.

References

  • BenchChem. A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols.
  • ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF.
  • Royal Society of Chemistry. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
  • Chemguide. mass spectra - fragmentation patterns.
  • Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes.
  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • NIST. Mass spectra of fluorocarbons.
  • CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.
  • PubMed. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • ResearchGate. Electron impact ionization (EI) mass spectra of n-alkylamines...
  • National Institute of Standards and Technology. Phenol, 2-methyl- - the NIST WebBook.
  • Chemcia Scientific, LLC. 6-Amino-3-fluoro-2-methyl-phenol-Information.
  • ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • PMC. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

Sources

Validation

Technical Comparison Guide: IR Spectroscopy Profiling of 6-Amino-3-fluoro-2-methylphenol

Executive Summary Objective: To provide a definitive infrared (IR) spectroscopy characterization guide for 6-Amino-3-fluoro-2-methylphenol (CAS: 1823867-71-5), distinguishing it from critical regioisomeric impurities suc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive infrared (IR) spectroscopy characterization guide for 6-Amino-3-fluoro-2-methylphenol (CAS: 1823867-71-5), distinguishing it from critical regioisomeric impurities such as 3-amino-5-fluoro-2-methylphenol.

Context: In drug discovery and fine chemical synthesis, the precise arrangement of substituents on the phenolic core dictates biological activity. 6-Amino-3-fluoro-2-methylphenol is a tetrasubstituted benzene derivative where the ortho-amino and ortho-methyl positioning creates a unique intramolecular hydrogen-bonding environment. This guide utilizes theoretical group frequency analysis and comparative spectroscopy principles to establish a Quality Control (QC) standard.

Key Differentiator: The presence of an intramolecular hydrogen bond between the hydroxyl (-OH) and amino (-NH2) groups at positions 1 and 6 significantly shifts the high-frequency stretching vibrations, a feature absent in isomers lacking this ortho relationship.

Structural Analysis & Theoretical IR Profile

Molecular Geometry & H-Bonding

The target molecule features a 1,2,3,6-substitution pattern.

  • Position 1: Hydroxyl (-OH)[1]

  • Position 2: Methyl (-CH3)

  • Position 3: Fluoro (-F)[2]

  • Position 6: Amino (-NH2)

  • Positions 4, 5: Hydrogen (-H)

Critical Interaction: The proximity of the -OH (C1) and -NH2 (C6) groups facilitates a stable 5-membered intramolecular hydrogen bond ring. This interaction is the primary spectral fingerprint.

Characteristic Peak Assignments (Predicted)
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Note
O-H / N-H Stretching3200 – 3450Broad/MediumRed-shifted due to intramolecular H-bonding. Overlap of OH and NH asymmetric stretches.
C-H (Aromatic) Stretching3000 – 3100WeakTypical aromatic signature.
C-H (Methyl) Stretching2850 – 2960MediumAsymmetric and symmetric -CH3 stretches.
C=C (Ring) Skeletal Stretch1450 – 1600Strongusually 2-3 bands; "Breathing" modes of the tetrasubstituted ring.
C-F Stretching1150 – 1250Very StrongBroad, intense band characteristic of aryl fluorides [1].
C-N Stretching1250 – 1340Medium/StrongPrimary aromatic amine C-N stretch.
C-O Stretching1200 – 1260StrongPhenolic C-O stretch.
Ar-H (OOP) Out-of-Plane Bend800 – 860StrongCritical: Two adjacent hydrogens (C4, C5) typically absorb here.

Note on C-F Stretch: The C-F bond is highly polar, resulting in a very intense absorption in the 1000–1400 cm⁻¹ region, often obscuring the C-N or C-O stretches. In fluorinated phenols, this is a dominant feature [2].

Comparative Analysis: Target vs. Alternative Isomer

To validate the identity of 6-Amino-3-fluoro-2-methylphenol, it must be compared against its most likely synthetic impurity/isomer: 3-Amino-5-fluoro-2-methylphenol .

Structural Difference[3]
  • Target (6-Amino...): Amino group at C6 (ortho to OH). Creates H-bond.

  • Alternative (3-Amino...): Amino group at C3 (meta to OH). No direct H-bond.

Spectral Differentiation Table[3][4]
FeatureTarget: 6-Amino-3-fluoro-2-methylphenolAlternative: 3-Amino-5-fluoro-2-methylphenolMechanism
OH/NH Region Broad, Lower Frequency (~3300 cm⁻¹)Sharp, Higher Frequency (~3400-3500 cm⁻¹)Intramolecular H-bonding in Target weakens O-H bond, lowering frequency.
Fingerprint (OOP) ~800-830 cm⁻¹ (2 Adjacent H's)~850-880 cm⁻¹ (Isolated H's)Target has H's at 4,5 (vicinal). Alternative has H's at 4,6 (isolated by substituents).
C=O Character Quinoid character possible in oxidationStrictly phenolicOrtho-aminophenols are susceptible to oxidation to quinone imines [3].

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

Scope: Qualitative identification and isomeric purity assessment.

Sample Preparation (Solid State)
  • Technique: Attenuated Total Reflectance (ATR) is preferred for speed and minimal sample destruction. KBr pellet is acceptable for higher resolution in the fingerprint region.

  • Pre-treatment: Vacuum dry the sample at 40°C for 2 hours to remove hygroscopic moisture, which interferes with the OH/NH region.

Step-by-Step Workflow
  • Background Collection: Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place ~2-5 mg of 6-Amino-3-fluoro-2-methylphenol onto the Diamond/ZnSe crystal.

  • Compression: Apply consistent pressure (clamp) to ensure uniform contact.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

  • Post-Processing: Apply baseline correction and atmospheric suppression (CO2/H2O).

  • Validation: Compare the 800-860 cm⁻¹ region against the reference standard.

Decision Logic & Signaling Pathways

The following diagram illustrates the Quality Control decision tree for verifying the compound using IR data.

IR_QC_Workflow Start Crude Sample 6-Amino-3-fluoro-2-methylphenol Prep Sample Prep: Vacuum Dry & ATR Loading Start->Prep Scan FT-IR Acquisition (4000 - 600 cm⁻¹) Prep->Scan Check_OH Region 1 Check: 3200-3400 cm⁻¹ Scan->Check_OH Check_FP Region 2 Check: 800-860 cm⁻¹ Check_OH->Check_FP Broad Band (H-Bonded) Result_Fail_Iso FAIL: Isomer Detected (Sharp OH + Isolated H) Check_OH->Result_Fail_Iso Sharp Bands (Free OH/NH) Result_Fail_Wet FAIL: Moisture Contamination (Broad OH >3500) Check_OH->Result_Fail_Wet Excessive Broadening Result_Pass PASS: Target Confirmed (H-Bonded OH + Vicinal H) Check_FP->Result_Pass Peak @ ~815 cm⁻¹ (2 Adj H) Check_FP->Result_Fail_Iso Peak @ ~870 cm⁻¹ (Isolated H)

Figure 1: Logic flow for distinguishing 6-Amino-3-fluoro-2-methylphenol from its isomers using spectral checkpoints.

References

  • Chemistry LibreTexts. (2023). Alkyl and Aryl Halide Infrared Spectra. Link

  • NIST Chemistry WebBook. (2023). Phenol, 2-methyl- (o-Cresol) IR Spectrum. National Institute of Standards and Technology. Link

  • Sigma-Aldrich. (2024). 3-Amino-6-fluoro-2-methylphenol Product Detail. Link

  • PubChem. (2024). Compound Summary: 3-amino-6-fluoro-2-methylphenol.[3][4] National Library of Medicine. Link

Sources

Comparative

Validating Synthesis of 6-Amino-3-fluoro-2-methylphenol: A Comparative Technical Guide

Executive Summary: The Isomer Challenge The synthesis of 6-Amino-3-fluoro-2-methylphenol (an isomer of CAS 1784742-57-9) presents a unique set of challenges in both regioselectivity and stability. As a scaffold often uti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

The synthesis of 6-Amino-3-fluoro-2-methylphenol (an isomer of CAS 1784742-57-9) presents a unique set of challenges in both regioselectivity and stability. As a scaffold often utilized in kinase inhibitor development (specifically for benzoxazole or benzimidazole fusion), the positioning of the fluorine atom at C3 and the amine at C6 is critical for structure-activity relationship (SAR) profiles.

This guide provides a rigorous framework for validating your synthesized material against established reference standards (commercial or internal primary standards). It focuses on overcoming the two primary failure modes for this specific chemotype: regio-isomeric contamination (fluorine migration) and oxidative degradation (formation of quinone imines).

Structural Validation: The "Fingerprint" Match

Before assessing purity, you must confirm identity. For fluorinated aminophenols, Mass Spectrometry (MS) is insufficient due to the identical mass of potential isomers (e.g., 3-amino-6-fluoro... vs 6-amino-3-fluoro...).

The Definitive Test: F-NMR and H-NMR Coupling

The validation relies on the specific coupling constants (


-values) induced by the fluorine atom at Position 3.

Theoretical Coupling Logic:

  • Structure: OH (1), Me (2), F (3), H (4), H (5), NH

    
     (6).
    
  • H4 Proton: Located ortho to Fluorine. Expect a large

    
     coupling (~8–11 Hz).
    
  • H5 Proton: Located meta to Fluorine. Expect a small

    
     coupling (~4–6 Hz).
    
  • H4-H5 Coupling: Typical aromatic ortho coupling (

    
     ~8 Hz).
    

Comparative Data Table: Synthesis vs. Reference Standard

ParameterReference Standard (Expected)Synthesized Batch (Target)Acceptance Criteria
Appearance Off-white to pale beige solidMust matchNo dark brown/black (oxidation)
MS (ESI+)


Match parent ion

F NMR
Singlet (decoupled) or DoubletMatch

(

ppm)
No extra peaks >1% (regioisomers)

H NMR (H4)
dd (

Hz)
Match splitting patternConfirm ortho F-H relationship

H NMR (H5)
dd (

Hz)
Match splitting patternConfirm meta F-H relationship

Expert Insight: If your


F NMR shows a second peak shifted by ~10-15 ppm, you likely have the 4-fluoro isomer, a common byproduct of non-selective nitration/reduction routes.

Purity & Stability Analysis (HPLC Method)

Aminophenols are notoriously unstable, prone to air oxidation to form colored quinone species. A standard generic gradient often fails because degradation products co-elute or the aminophenol drags on the column.

Optimized HPLC Methodology
  • Challenge: Preventing on-column oxidation and peak tailing due to the basic amine and acidic phenol.

  • Solution: High-buffer capacity acidic mobile phase with an antioxidant.

Validated Protocol Parameters
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid + 10 mM Ammonium Acetate (pH ~3.0). Note: The buffer prevents amine tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/aromatic) and 254 nm.

  • Sample Diluent: Water:Acetonitrile (80:20) containing 0.1% Ascorbic Acid (Crucial stabilizer).

Workflow Visualization

The following diagram outlines the logical flow for validating your batch against the reference.

ValidationWorkflow Start Crude Synthesis (6-Amino-3-fluoro-2-methylphenol) NMR_Check Step 1: Structural ID (1H & 19F NMR) Start->NMR_Check RefStd Reference Standard (Commercial or Internal Primary) RefStd->NMR_Check Compare HPLC_Prep Step 2: Sample Prep (Add 0.1% Ascorbic Acid) RefStd->HPLC_Prep Isomer_Fail FAIL: Regioisomer Detected (Recrystallize/Discard) NMR_Check->Isomer_Fail Wrong Coupling NMR_Check->HPLC_Prep Structure Confirmed HPLC_Run Step 3: HPLC Analysis (Acidic Buffer System) HPLC_Prep->HPLC_Run Purity_Check Purity Comparison HPLC_Run->Purity_Check Oxidation FAIL: Impurity > 0.5% (Likely Quinone Imine) Purity_Check->Oxidation New Peaks Pass PASS: Validated Material (Release for Next Step) Purity_Check->Pass Match RRT & Purity

Caption: Decision tree for validating the synthesis batch against a reference standard, highlighting critical failure points (isomerism and oxidation).

Experimental Protocols

A. Preparation of the "Primary Reference Standard"

If a commercial standard (e.g., from Sigma-Aldrich or Enamine) is unavailable, you must qualify your best batch as the "Internal Primary Standard."

  • Recrystallization: Dissolve 5g of crude material in minimal hot Ethanol/Water (1:3). Add a pinch of sodium hydrosulfite (reducing agent) to inhibit oxidation during heating. Cool slowly to 4°C.

  • Drying: Dry under high vacuum (

    
     mbar) at 40°C for 24 hours in the presence of 
    
    
    
    .
  • Qualification:

    • Run qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid or TCNB) to establish absolute assay % (w/w).

    • Target Assay:

      
      .[1]
      
B. Comparative Stability Stress Test

To prove your synthesized material performs equivalently to the standard, perform a 24-hour stress test.

  • Solution A (Reference): 1 mg/mL in Diluent.

  • Solution B (Synthesis): 1 mg/mL in Diluent.

  • Stress: Leave both vials open to air at room temperature for 4 hours.

  • Analysis: Inject both.

    • Expectation: Both should show a small new peak (quinone imine) at identical Relative Retention Times (RRT).

    • Failure Mode: If your synthesis degrades significantly faster than the reference, it likely contains trace metal catalysts (Pd/Fe) from the reduction step that are catalyzing oxidation. Action: Scavenger resin treatment.

Mechanistic Insight: The Fluorine Effect

Why is this validation so strict? The fluorine at C3 exerts a strong inductive effect (


), pulling electron density from the phenol oxygen. However, it also acts as a metabolic blocker.

In the synthesis (usually reduction of 6-nitro-3-fluoro-2-methylphenol), the fluorine atom activates the ring towards nucleophilic aromatic substitution (


) side reactions if the reduction conditions are too harsh.

Pathway Diagram: Synthesis & Impurity Risks

SynthesisPath Precursor 6-Nitro-3-fluoro- 2-methylphenol Reduction Reduction (H2/Pd-C or Fe/HCl) Precursor->Reduction Target 6-Amino-3-fluoro- 2-methylphenol Reduction->Target Major Side_DeFluoro Impurity A: Defluorination (Over-reduction) Reduction->Side_DeFluoro Trace (if Pd used) Side_Ox Impurity B: Quinone Imine (Air Oxidation) Target->Side_Ox Storage

Caption: Synthesis pathway showing the target molecule and the two critical impurities (defluorinated byproduct and oxidative degradant) that must be monitored.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institutes of Health (NIH). (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations.[2] PubMed. Retrieved from [Link]

  • University of Liverpool. (2005). Prediction of 1H NMR Chemical Shifts and Conformational Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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